

Spectroscopic Profile of 1-Methylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylanthracene

Cat. No.: B1217907

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Methylanthracene**, a polycyclic aromatic hydrocarbon (PAH). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **1-Methylanthracene**. The data presented below includes ^1H and ^{13}C NMR spectra information.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **1-Methylanthracene** provides information about the chemical environment of its hydrogen atoms.

Table 1: ^1H NMR Spectroscopic Data for **1-Methylanthracene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.11	s	-	CH ₃
7.30 - 7.55	m	-	H-2, H-3, H-6, H-7
7.85	d	8.4	H-4
7.95	d	8.8	H-5
8.02	d	8.4	H-8
8.35	s	-	H-9
8.76	s	-	H-10

Note: Assignments are based on typical chemical shifts for substituted anthracenes and may require further 2D NMR analysis for definitive confirmation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the **1-Methylanthracene** molecule.

Table 2: ¹³C NMR Spectroscopic Data for **1-Methylanthracene**

Chemical Shift (δ) ppm	Assignment
25.5	CH_3
124.8	C-4
125.0	C-5
125.2	C-8
125.6	C-2
125.8	C-7
126.9	C-6
128.0	C-3
128.6	C-9
129.2	C-10
129.8	C-4a
130.5	C-1
131.6	C-8a
131.8	C-9a
132.2	C-10a

Note: Assignments are based on computational predictions and comparison with related structures. Definitive assignment may require advanced NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1-Methylanthracene** by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **1-Methylanthracene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3000	m	C-H stretching (aromatic)
2925, 2855	m	C-H stretching (methyl)
1620, 1590	m, w	C=C stretching (aromatic ring)
1450	m	C-H bending (methyl)
880, 740	s	C-H out-of-plane bending

s = strong, m = medium, w = weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π -system of **1-Methylanthracene**. While specific experimental data for **1-methylanthracene** is not readily available in public databases, the typical absorption spectrum of an anthracene core is characterized by multiple absorption bands. The methyl substitution is expected to cause a slight bathochromic (red) shift of these bands. For reference, the absorption maxima of anthracene are presented.

Table 4: UV-Vis Spectroscopic Data for Anthracene (Reference)

Wavelength (λ_{max}) nm	Molar Absorptivity (ϵ) L \cdot mol $^{-1}$ \cdot cm $^{-1}$	Solvent
252	200,000	Ethanol
325	7,900	Ethanol
340	10,000	Ethanol
357	10,000	Ethanol
375	6,300	Ethanol

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **1-Methylanthracene**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- ^1H NMR: A Bruker AC-300 spectrometer operating at 300 MHz was used.^[1] The spectrum was referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR: A Varian XL-100 spectrometer operating at a corresponding frequency was utilized. The spectrum was referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).

IR Spectroscopy

Sample Preparation:

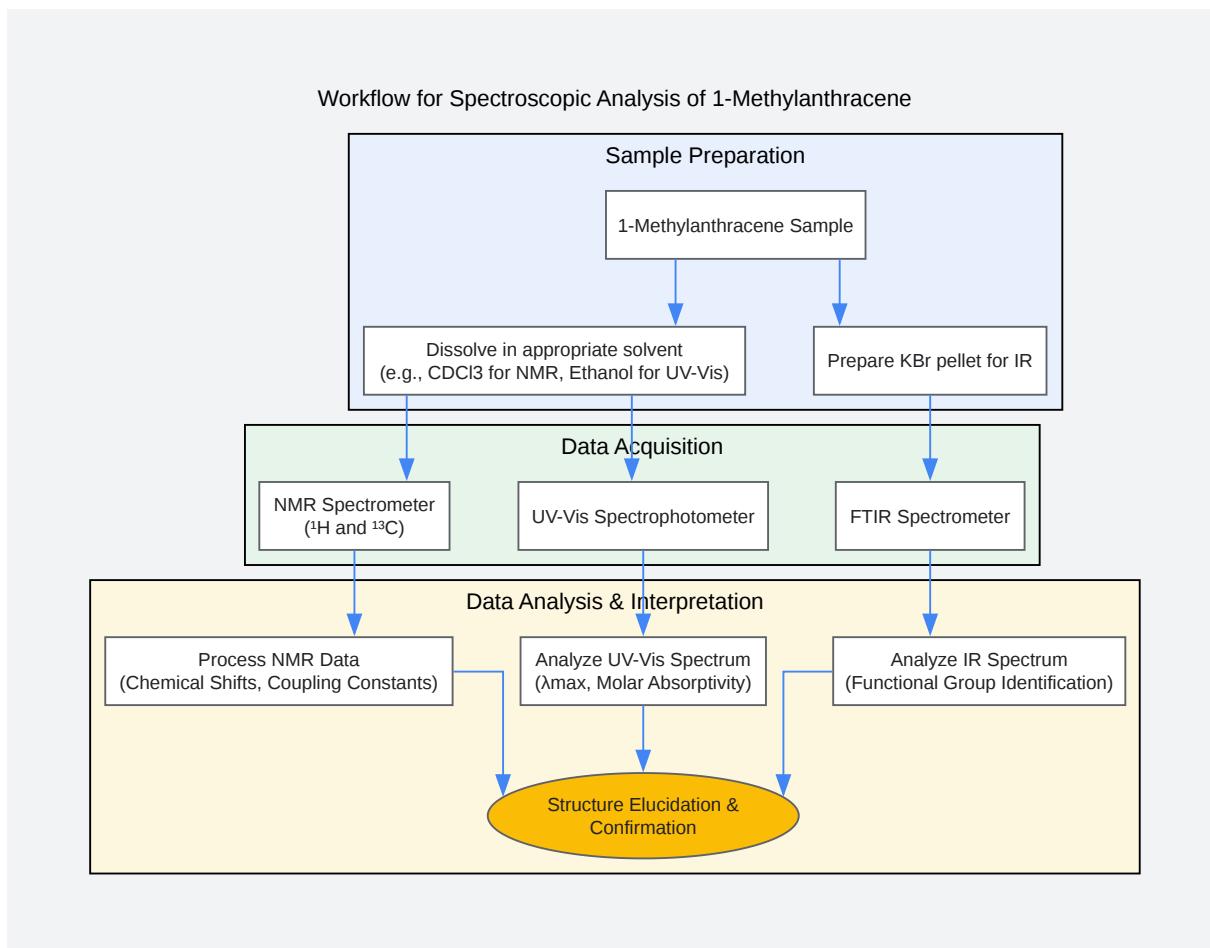
- Thoroughly grind a small amount (1-2 mg) of **1-Methylanthracene** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

- An FTIR spectrometer was used to record the spectrum.^[1] The spectrum was acquired in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:


- Prepare a stock solution of **1-Methylanthracene** in a suitable UV-grade solvent (e.g., ethanol or cyclohexane).
- Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0.

Instrumentation and Data Acquisition:

- A dual-beam UV-Vis spectrophotometer is typically used. The spectrum is recorded over a range of approximately 200-400 nm. The solvent used for the sample preparation is also used as the blank reference.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like **1-Methylanthracene**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylnanthracene | C15H12 | CID 11884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylnanthracene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217907#spectroscopic-data-of-1-methylnanthracene-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com